![molecular formula C6H11NO B13154818 6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)
6-Oxa-2-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxa-2-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, which makes it an interesting scaffold in the field of drug discovery and synthetic organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azabicyclo[3.2.1]octane can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of suitable precursors. For example, the cyclization of 1-(benzyloxycarbonylamino)-hex-5-en-3-ol in the presence of palladium(II) and copper(II) chloride catalysts yields this compound . Another approach involves the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions or using sulfonyl chloride and a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and other advanced techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
6-Oxa-2-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
6-Oxa-2-azabicyclo[3.2.1]octane has significant potential in various scientific research applications, including:
作用機序
The mechanism of action of 6-Oxa-2-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For example, the compound can target proteins like beta-glucosidase A, leading to specific biological effects . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
6-Oxa-2-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane:
6-Methyl-6-azabicyclo[3.2.1]octan-3-one: This compound has a methyl group and a ketone functional group, which influence its chemical properties and reactivity.
8-Oxabicyclo[3.2.1]octane:
The uniqueness of 6-Oxa-2-azabicyclo[321]octane lies in its specific structure, which combines both nitrogen and oxygen atoms in a bicyclic framework
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC名 |
6-oxa-2-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NO/c1-2-7-5-3-6(1)8-4-5/h5-7H,1-4H2 |
InChIキー |
JLTCTKIHRFDBFU-UHFFFAOYSA-N |
正規SMILES |
C1CNC2CC1OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


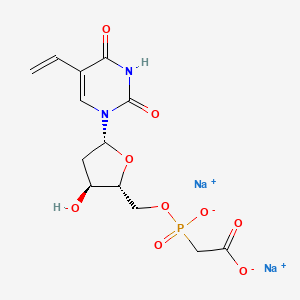

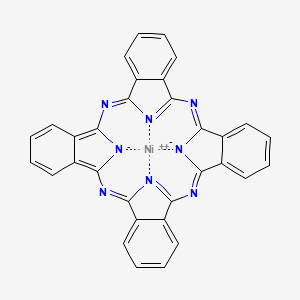

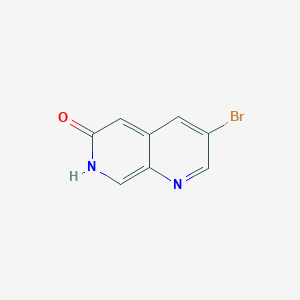
![N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide](/img/structure/B13154774.png)
![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)



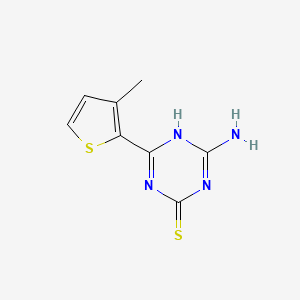
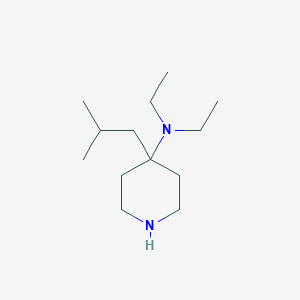
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)

